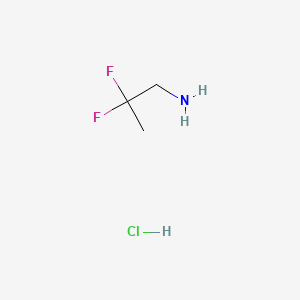![molecular formula C20H18ClNO3S B2549803 2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide CAS No. 2380180-99-2](/img/structure/B2549803.png)
2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide, commonly known as THA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THA belongs to the class of compounds known as hydroxamic acids and has been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of THA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease pathogenesis. In cancer research, THA has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. In Alzheimer's disease research, THA has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. In Parkinson's disease research, THA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
THA has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In cancer research, THA has been shown to induce cell cycle arrest and apoptosis in cancer cells, as mentioned earlier. In Alzheimer's disease research, THA has been shown to improve cognitive function in animal models of the disease. In Parkinson's disease research, THA has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, as mentioned earlier.
实验室实验的优点和局限性
One advantage of using THA in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various disease conditions. However, one limitation of using THA is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on THA, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of novel derivatives with improved therapeutic efficacy. Additionally, THA has potential applications in other disease conditions, such as diabetes and cardiovascular disease, which warrant further investigation.
合成方法
The synthesis of THA involves a multi-step process, starting with the reaction of 4-chlorophenol with 2-bromoethanol to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-(2-thienyl)benzaldehyde in the presence of sodium hydride to form the corresponding chalcone. The chalcone is then reduced to the corresponding alcohol using sodium borohydride, followed by acetylation with acetic anhydride to yield THA.
科学研究应用
THA has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, THA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, THA has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In Parkinson's disease research, THA has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c21-16-7-9-17(10-8-16)25-13-20(24)22-12-18(23)14-3-5-15(6-4-14)19-2-1-11-26-19/h1-11,18,23H,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRUTCXBBFYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)COC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

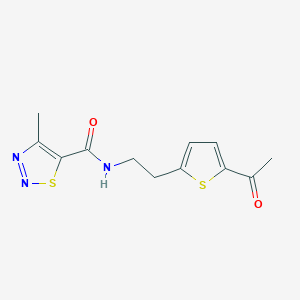
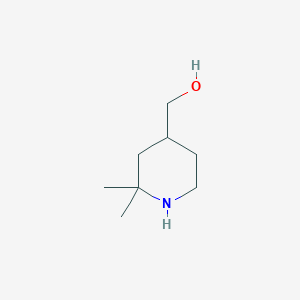
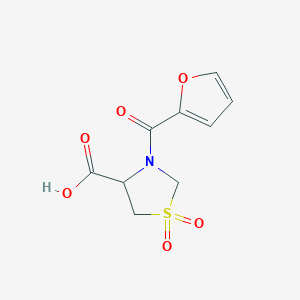
![N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2549731.png)
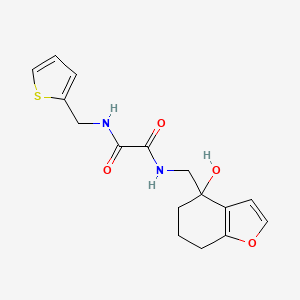
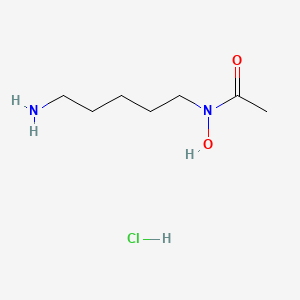
![(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2549734.png)
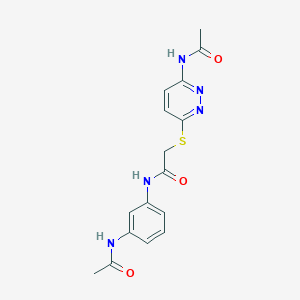
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4,4-dimethyl-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbonyl]prop-2-enenitrile](/img/structure/B2549737.png)
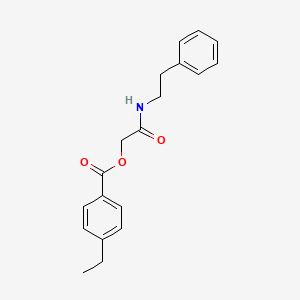
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2549739.png)

